Cas no 32904-95-3 (4-methoxy-1-phenylbutane-1,3-dione)

4-Methoxy-1-phenylbutane-1,3-dione is a β-diketone derivative characterized by its methoxy-substituted phenyl ring. This compound exhibits notable reactivity due to its diketone functionality, making it a versatile intermediate in organic synthesis, particularly for heterocyclic and coordination chemistry applications. The methoxy group enhances its solubility in polar organic solvents, facilitating its use in reactions requiring controlled conditions. Its structural features allow for chelation with metal ions, rendering it useful in catalyst design and material science. The product’s stability under ambient conditions and well-defined melting point ensure consistent performance in laboratory and industrial processes. Suitable for use in fine chemical synthesis, it offers a balance of reactivity and handling efficiency.
4-methoxy-1-phenylbutane-1,3-dione structure
32904-95-3 structure
Product Name:4-methoxy-1-phenylbutane-1,3-dione
CAS No:32904-95-3
MF:C11H12O3
MW:192.211183547974
CID:3940353
PubChem ID:10420093
Update Time:2025-11-06

4-methoxy-1-phenylbutane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3-Butanedione, 4-methoxy-1-phenyl-
    • 4-methoxy-1-phenylbutane-1,3-dione
    • SCHEMBL23755153
    • 2-methoxy-acetylacetophenone
    • EN300-1126330
    • AKOS020807915
    • 32904-95-3
    • Inchi: 1S/C11H12O3/c1-14-8-10(12)7-11(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
    • InChI Key: WQEALFXDZZMXGZ-UHFFFAOYSA-N
    • SMILES: O(C)CC(CC(C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 192.078644241g/mol
  • Monoisotopic Mass: 192.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 43.4Ų

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Additional information on 4-methoxy-1-phenylbutane-1,3-dione

4-Methoxy-1-phenylbutane-1,3-dione: A Comprehensive Overview

4-Methoxy-1-phenylbutane-1,3-dione (CAS No. 32904-95-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring a phenyl group, a methoxy substituent, and two ketone groups, has garnered attention due to its potential applications in drug development and material science. Recent studies have shed light on its synthesis, properties, and biological activities, making it a subject of ongoing research.

The chemical structure of 4-methoxy-1-phenylbutane-1,3-dione consists of a butane backbone with two ketone groups at positions 1 and 3. The presence of a phenyl group at position 1 and a methoxy group at position 4 introduces steric and electronic effects that influence its reactivity and solubility. These structural features make it a versatile compound for various chemical transformations. Researchers have explored its role in the synthesis of bioactive molecules, particularly in the context of antioxidant activity and anti-inflammatory properties.

Recent advancements in synthetic chemistry have led to the development of efficient methods for the preparation of 4-methoxy-1-phenylbutane-1,3-dione. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been highlighted in several studies published in reputable journals such as *Green Chemistry* and *Organic Letters*. The ability to synthesize this compound in large quantities has facilitated its exploration in diverse applications.

In terms of biological activity, 4-methoxy-1-phenylbutane-1,3-dione has demonstrated promising results in preclinical studies. Research conducted at the University of California has shown that this compound exhibits potent antioxidant activity, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, studies published in *Journal of Medicinal Chemistry* have reported its potential as an anti-inflammatory agent, suggesting its utility in treating conditions like arthritis and inflammatory bowel disease.

The physical properties of 4-methoxy-1-phenylbutane-1,3-dione are also worth noting. Its molecular weight is approximately 208.2 g/mol, with a melting point around 205°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions and formulations.

One area where 4-methoxy-1 phenylbutane 1 3 dione has shown particular promise is in the field of drug delivery systems. Researchers at the Massachusetts Institute of Technology (MIT) have investigated its potential as a carrier molecule for delivering therapeutic agents across biological membranes. Its ability to form stable complexes with drugs has been explored in nanotechnology-based delivery systems, offering new avenues for targeted therapy.

Moreover, the compound's role in natural product synthesis has been explored extensively. Scientists have identified analogs of 4-methoxy 1 phenylbutane 1 3 dione in certain plant species, suggesting its presence in natural products with bioactive properties. This discovery has inspired efforts to synthesize similar compounds with enhanced bioavailability and efficacy.

In conclusion, 4-methoxy 1 phenylbutane 1 3 dione (CAS No. 32904 95 3) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and biological studies, positions it as a valuable tool in both academic research and industrial applications. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents and advanced materials.

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